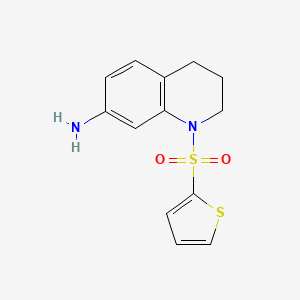

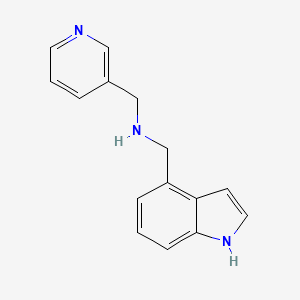

![molecular formula C10H9F3S B1317480 [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene CAS No. 940881-02-7](/img/structure/B1317480.png)

[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

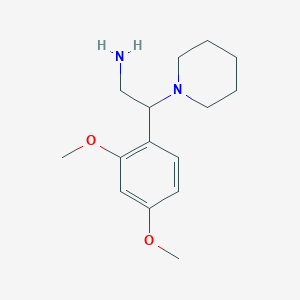

“[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene” is a heterocyclic organic compound with the CAS number 940881-02-7 . It is also known as TPT and belongs to the class of thioethers. The IUPAC name for this compound is 1-methyl-4-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanylbenzene . The molecular weight of this compound is 218.24 g/mol and the molecular formula is C10H9F3S .

Molecular Structure Analysis

The “[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene” molecule contains a total of 23 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .

Aplicaciones Científicas De Investigación

Radical Telomerization in Organic Synthesis

The compound is used in the radical telomerization process with carbon tetrachloride, which is a method to produce telomers. These telomers are important as intermediates in organic synthesis. The presence of Fe(CO)5 in combination with dimethylformamide (DMF) or hexamethylphosphoric triamide (HMPA) facilitates the formation of telomers with the structure CCl3(CH2CHCF3)nCl, where n=1–3 .

Development of Fluorinated Pyrethroids

Fluorinated pyrethroids, which are a class of advanced insecticides, benefit from the use of this compound. The synthesis involves the selective formation of the cis-cyclopropane ring, which is crucial for the insecticidal activity. This compound aids in the novel transformation of aldehydes to the corresponding esters via cyanohydrins .

Chain Transfer Agent in Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent during the polymerization process. It helps in controlling the molecular weight of the polymer by transferring the growing chain to a telogen. This is particularly useful in the production of fluoropolymers where the control of molecular weight is critical .

Mecanismo De Acción

Mode of Action

It is known that the compound contains a trifluoropropene group, which may interact with biological targets in a manner similar to other trifluoropropene-containing compounds .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

1-methyl-4-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3S/c1-8-2-4-9(5-3-8)14-7-6-10(11,12)13/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIOTQFOOCXAQ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC=CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S/C=C/C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587354 |

Source

|

| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene | |

CAS RN |

940881-02-7 |

Source

|

| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

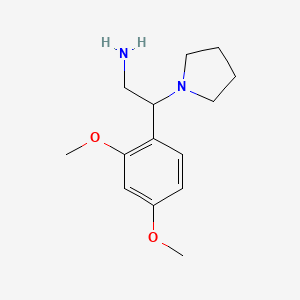

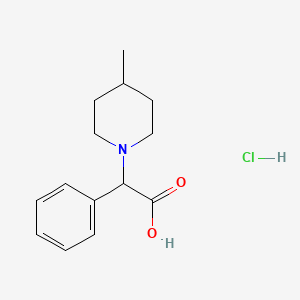

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)